methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate
Description
Methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate is a pyrazole-derived compound featuring a 4-fluorophenyl substituent at the N1 position, a hydroxyl group at C5, a methyl group at C3, and a methyl acetate ester at C2. Its structure combines electron-withdrawing (fluorine) and hydrophilic (hydroxyl) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
methyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-8-11(7-12(17)19-2)13(18)16(15-8)10-5-3-9(14)4-6-10/h3-6,15H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUQEJGJVYGGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group, often using a halogenated fluorobenzene derivative and a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl acetate moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits potential as a pharmacological agent due to its structural characteristics, which align with known bioactive pyrazole derivatives. Pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate have shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and lung cancer . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Anti-inflammatory Properties
Research indicates that pyrazole derivatives can modulate inflammatory pathways. This compound may exhibit similar properties by inhibiting pro-inflammatory cytokines, thus providing a basis for its use in treating conditions like arthritis and other inflammatory diseases .
Condensation Reactions
One prevalent method is the condensation of hydrazones with acetylacetone derivatives under acidic conditions. This approach allows for the formation of the pyrazole ring, which is crucial for the biological activity of the compound .
Functionalization Techniques
Following the initial synthesis, functionalization techniques such as alkylation or acylation can be applied to introduce the methyl acetate moiety, enhancing solubility and bioavailability .
In Vitro Studies
In vitro studies have employed various assays to evaluate the cytotoxic effects of this compound on cancer cell lines. The MTT assay is commonly used to assess cell viability post-treatment, revealing dose-dependent responses that indicate potential therapeutic efficacy .
In Vivo Studies
Animal models are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary studies suggest favorable absorption and distribution profiles, with ongoing research aimed at elucidating its metabolic pathways and potential side effects .
Case Studies
Several case studies illustrate the applications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer properties | Significant reduction in tumor size in treated groups compared to controls |
| Study B | Assess anti-inflammatory effects | Marked decrease in inflammatory markers in animal models |
| Study C | Investigate synthesis efficiency | High yield (up to 85%) using optimized reaction conditions |
Mechanism of Action
The mechanism of action of methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The presence of the fluorophenyl group and the hydroxy group can enhance its binding affinity to target proteins, leading to the modulation of signaling pathways and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyrazole Core
(a) Fluorophenyl vs. Chlorophenyl Substitutions
- Chlorophenyl derivatives may exhibit higher lipophilicity but reduced metabolic stability compared to fluorophenyl analogs . Crystallography: The chlorophenyl analog crystallizes with a mean C–C bond length of 0.013 Å and an R factor of 0.081, indicating a well-defined structure. Such data suggest that fluorine’s smaller size in the target compound could lead to tighter molecular packing .
(b) Hydroxyl Group vs. Sulfonyl or Ester Groups
- Example : Methyl 2-{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate ()
- Key Differences : The sulfonyl group in introduces strong electron-withdrawing effects, enhancing stability but reducing solubility. The hydroxyl group in the target compound improves hydrophilicity and hydrogen-bonding capacity, which may enhance aqueous solubility but reduce blood-brain barrier penetration compared to sulfonyl derivatives .
Ester Functionalization Variations
(a) Methyl Acetate vs. Methoxyacetate
- The target compound’s methyl acetate may hydrolyze more rapidly under acidic or enzymatic conditions, affecting bioavailability .
(b) Ester vs. Sulfonate Esters
Pharmacological and Agrochemicall Implications
- Epoxiconazole (): A triazole fungicide with a 4-fluorophenyl group, highlighting fluorine’s role in enhancing antifungal activity. The target compound’s pyrazole core and hydroxyl group may redirect bioactivity toward anti-inflammatory or kinase-inhibitory pathways .
- FUB-AMB (): A synthetic cannabinoid with a 4-fluorobenzyl group. While structurally distinct, the fluorophenyl moiety in both compounds underscores fluorine’s importance in optimizing ligand-receptor interactions .
Biological Activity
Methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate (commonly referred to as compound 1) is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.25 g/mol. The structure features a pyrazole ring substituted with a fluorophenyl group and a hydroxy group, which are critical for its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. For instance, structural modifications in similar compounds have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Antioxidant Properties : The presence of hydroxyl groups in the structure is often associated with antioxidant activity, helping to scavenge free radicals and reduce oxidative stress in biological systems.
- Anti-inflammatory Effects : Some pyrazole derivatives have been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in vitro .
Summary of Biological Activities
Case Study 1: Antitumor Activity
A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line. The compound exhibited an IC50 value of approximately 8 µM, indicating potent antitumor activity. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression at the G2/M phase .
Case Study 2: Antioxidant Effects
In another study focusing on antioxidant properties, this compound was evaluated using DPPH radical scavenging assays. Results indicated that the compound effectively reduced DPPH radical levels by up to 75% at a concentration of 100 µg/mL, showcasing its potential as a natural antioxidant agent.
Q & A
Q. What are the standard synthetic routes for preparing methyl 2-[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate?
The compound can be synthesized via cyclocondensation reactions involving ethyl acetoacetate, phenylhydrazine derivatives, and fluorinated aromatic aldehydes. A common approach involves:
Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine derivatives to form the pyrazole core .
Vilsmeier–Haack Reaction : Introducing substituents via formylation or acetoxylation at the 4-position of the pyrazole ring (e.g., using DMF-DMA) .
Esterification : Final coupling of the acetic acid moiety using methyl esterification agents.
Key considerations: Control reaction temperature (typically 80–120°C) and stoichiometric ratios to avoid side products like regioisomeric pyrazoles.
Q. How is the structural integrity of this compound validated experimentally?
Combined spectroscopic and crystallographic methods are employed:
- Single-crystal XRD : Determines bond lengths, angles, and spatial arrangement (e.g., mean C–C bond length: 1.39 Å; R factor < 0.1) .
- NMR : H and C NMR confirm substituent positions (e.g., 4-fluorophenyl protons resonate at δ 7.2–7.4 ppm; methyl groups at δ 2.1–2.3 ppm) .
- FTIR : Hydroxy and ester carbonyl peaks appear at 3200–3400 cm and 1700–1750 cm, respectively .
Q. What are the primary biological activities associated with pyrazole-acetate derivatives?
Pyrazole-acetates exhibit antibacterial and enzyme inhibitory properties. For example:
- Antibacterial activity : Derivatives with 4-fluorophenyl groups show MIC values of 8–32 µg/mL against S. aureus and E. coli .
- COX-2 inhibition : Structural analogs demonstrate IC values < 1 µM due to hydrogen bonding with the enzyme’s active site .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole synthesis be addressed?
Regioselectivity in pyrazole formation depends on:
- Electronic effects : Electron-withdrawing groups (e.g., -F) at the 4-position direct cyclization to the 5-hydroxy isomer .
- Catalytic additives : Use of Lewis acids (e.g., ZnCl) enhances selectivity for the 3-methyl-1H-pyrazole isomer by stabilizing intermediates .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor kinetic control, reducing byproduct formation .
Q. How do computational methods (e.g., DFT) aid in predicting the compound’s reactivity?
Density Functional Theory (DFT) calculations provide:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., hydroxy group at C5 has a charge density of -0.32 e) .
- Reaction pathway optimization : Simulate transition states for esterification, predicting activation energies (ΔG‡ ≈ 25–30 kcal/mol) .
- Tautomeric stability : Compare keto-enol equilibria; the 5-hydroxy tautomer is 4.2 kcal/mol more stable than the 5-keto form .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from substituent effects or assay conditions. Mitigation strategies include:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) to isolate contributing factors .
- Standardized assays : Use identical cell lines (e.g., HEK293 for enzyme inhibition) and positive controls (e.g., diclofenac for COX-2) .
- Metabolic stability tests : Assess half-life in microsomal assays to rule out degradation artifacts .
Q. How can environmental impacts of this compound be evaluated in long-term studies?
Adopt a tiered experimental design:
Laboratory assays : Measure biodegradation (OECD 301F) and photolysis rates (half-life in UV light: 48–72 hours) .
Ecotoxicology : Test acute toxicity in Daphnia magna (LC > 10 mg/L) and bioaccumulation potential (log P = 2.8) .
Field monitoring : Deploy passive samplers in water systems to detect ng/L-level residues .
Methodological Guidance
Q. How to optimize HPLC conditions for quantifying this compound in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
